(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine
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Overview
Description
(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine is a boron-containing organic compound Compounds containing boron are often used in organic synthesis, particularly in the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine typically involves the reaction of pyrrolidine derivatives with boronic acid or boronate esters. The reaction conditions often require a base and a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction may be catalyzed by palladium or other transition metals.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The boron group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its boron-containing moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology and Medicine
In biology and medicine, boron-containing compounds are explored for their potential therapeutic properties. They may be used in the design of enzyme inhibitors or as agents in boron neutron capture therapy (BNCT) for cancer treatment.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or catalysts. Its unique chemical properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine depends on its specific application. In chemical reactions, the boron atom can act as a Lewis acid, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boron moiety.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boron-containing molecules such as:
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane
- Boronic esters
Uniqueness
(E)-3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine is unique due to its specific structure, which combines a pyrrolidine ring with a boron-containing moiety. This combination imparts unique chemical properties, making it useful in a variety of applications.
Properties
Molecular Formula |
C11H20BNO2 |
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Molecular Weight |
209.10 g/mol |
IUPAC Name |
(3E)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine |
InChI |
InChI=1S/C11H20BNO2/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h7,13H,5-6,8H2,1-4H3/b9-7+ |
InChI Key |
JDWBYMFTHITNIE-VQHVLOKHSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCNC2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCNC2 |
Origin of Product |
United States |
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